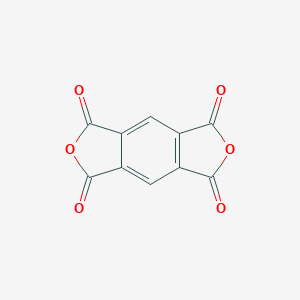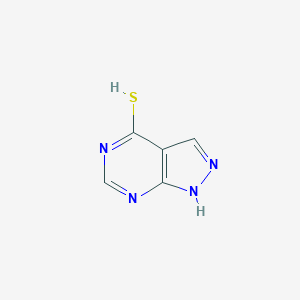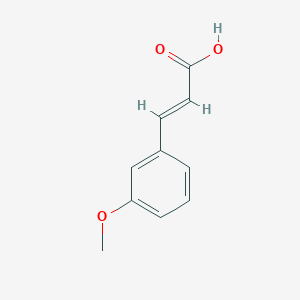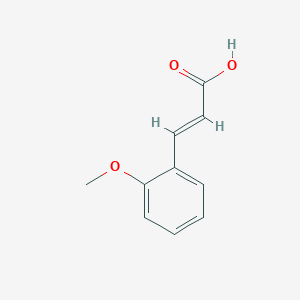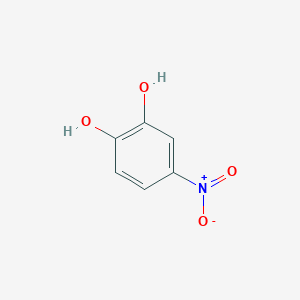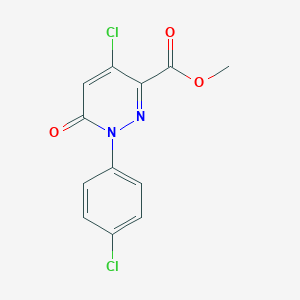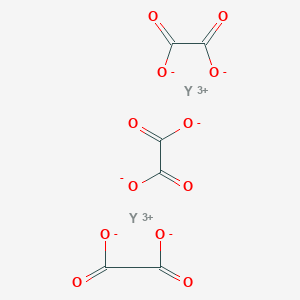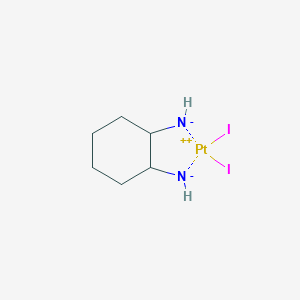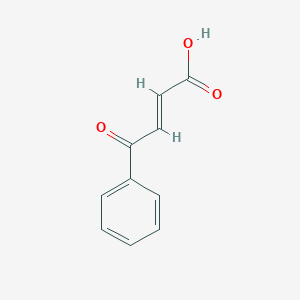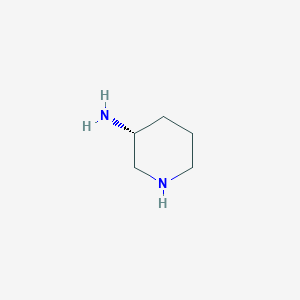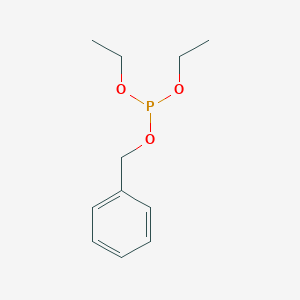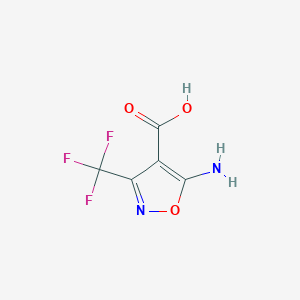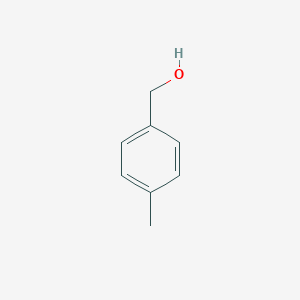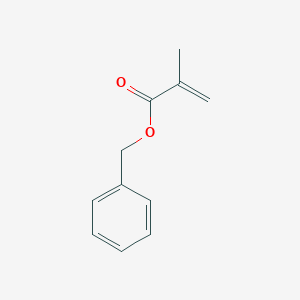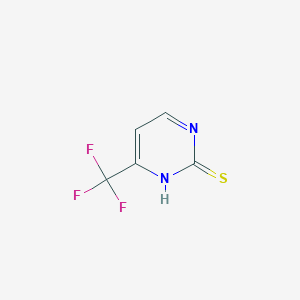
4-(Trifluoromethyl)pyrimidine-2-thiol
Vue d'ensemble
Description
4-(Trifluoromethyl)pyrimidine-2-thiol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and is structurally related to pyridine. The trifluoromethyl group attached to the pyrimidine ring at the 4-position and the thiol group at the 2-position are indicative of the compound's potential reactivity and applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or the sequential addition of CS2 and NH3 can yield 2,4-diaminothieno[2,3-d]pyrimidine derivatives, which can be further functionalized to introduce a trifluoromethyl group . Additionally, the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones involves the addition of substituted 2-aminopyridines to activated alkynoates under mild conditions . These methods highlight the versatility of pyrimidine chemistry and the potential to synthesize 4-(Trifluoromethyl)pyrimidine-2-thiol through similar strategies.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite diverse. For example, 4-thiouridine, a related compound, exhibits a syn conformation, which is unique among pyrimidine nucleosides . The crystal packing of such compounds can lead to continuous chains and stacks, which may influence their reactivity and interactions . The molecular structure of 4-(Trifluoromethyl)pyrimidine-2-thiol itself would likely be influenced by the electron-withdrawing trifluoromethyl group and the nucleophilic thiol group.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, oligonucleotides containing modified pyrimidine bases such as 4-thiothymidine can exhibit unique reactivity towards reagents like NH3 and possess distinct physical properties . The reactivity of 4-(Trifluoromethyl)pyrimidine-2-thiol would be expected to be influenced by the presence of the thiol group, which can participate in nucleophilic substitutions and other thiol-based reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be significantly altered by substituents. For example, the introduction of a trifluoromethyl group can increase the compound's metabolic stability . The presence of a thiol group in 4-(Trifluoromethyl)pyrimidine-2-thiol would likely contribute to its chemical reactivity and could also affect its boiling point, solubility, and other physical properties. The optical properties of pyrimidine derivatives can also be tailored by modifying the substituents, as seen in the case of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which exhibit distinct absorption and emission wavelengths .
Applications De Recherche Scientifique
Perfluoroalkylation of Heterocyclic Thiols
- Application: A study by Sipyagin & Enshov (2003) focused on the perfluoroalkylation of heterocyclic thiols, including 4-(Trifluoromethyl)pyrimidine-2-thiol, using xenon(II) bisperfluoroalkylcarboxylates. This process is significant for the formation of 2-SCnF2n+1-substituted pyrimidines.
Cyclometalated Platinum Derivatives
- Application: Research by Sicilia, Borja, & Martín (2014) demonstrated the use of 4-(Trifluoromethyl)pyrimidine-2-thiol in the formation of divalent and trivalent platinum complexes. This has implications in the field of coordination chemistry and potential materials science applications.
Antimicrobial, Anthelmintic, and Insecticidal Activities
- Application: A synthesis study by Bamnela & Shrivastava (2010) on derivatives of pyrimidine-2-thiol revealed significant to moderate biological activities, indicating potential applications in antimicrobial, anthelmintic, and insecticidal agents.
Antibacterial Activity of Hybrids
- Application: Research by Karpenko & Panasenko (2021) studied the antibacterial action of new hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine fragment. The results showed high antibacterial activity against gram-negative microorganisms, underscoring the potential for developing new antimicrobial agents.
Adsorption on Gold Surfaces
- Application: A study by Sęk (2009) explored the adsorption behavior of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol on Au(111) surfaces. This is relevant for constructing new functional surfaces with potential applications in nanotechnology and materials science.
In Vitro-Refolding of Antibody Fragments
- Application: A paper by Patil, Rudolph, & Lange (2008) investigated the use of heteroaromatic thiols, including pyrimidine derivatives, in the in vitro-refolding of antibody fragments, showcasing its utility in biochemical applications.
Synthesis and Anticancer Activity
- Application: Research by Khalaf et al. (2020) focused on the synthesis of thiadiazole thioglycosides linked to substituted pyrimidines. The compounds displayed in vitro cytotoxic activities against human liver and breast cancer cell lines, suggesting potential applications in cancer treatment.
Safety And Hazards
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJASCXBNRLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929466 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-thiol | |
CAS RN |
136547-17-6 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



